BenchChemオンラインストアへようこそ!

6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

S1P receptor modulator GPCR Immunomodulation

Selectively source 6-Bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (MW ~397.3 g/mol) as a qualified S1P receptor modulator and MAO/CYP profiling tool. This trisubstituted coumarin-3-carboxamide incorporates a unique C-6 bromo, C-8 methoxy, and N-(2-(diethylamino)ethyl) side chain, delivering polypharmacology not achievable with single-substituent analogs. Ideal for S1P subtype selectivity screening, dopamine transport/metabolism studies, and CYP2D6 inhibition benchmarking (class-level IC50 ~2,700 nM). Its validated 8-methoxy pharmacophore is tied to antiproliferative activity (IC50 ~0.9 μM) in cancer cell assays. Purchase this scaffold for precisely defining SAR beyond standard coumarin-3-carboxamide chemotypes.

Molecular Formula C17H21BrN2O4
Molecular Weight 397.269
CAS No. 873577-75-4
Cat. No. B2520877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS873577-75-4
Molecular FormulaC17H21BrN2O4
Molecular Weight397.269
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
InChIInChI=1S/C17H21BrN2O4/c1-4-20(5-2)7-6-19-16(21)13-9-11-8-12(18)10-14(23-3)15(11)24-17(13)22/h8-10H,4-7H2,1-3H3,(H,19,21)
InChIKeyRMTFIQNOABJVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 873577-75-4): A Multi-Target Coumarin-3-Carboxamide for Specialized Research


6-Bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a fully synthetic small molecule (MW ~397.3 g/mol) belonging to the 2-oxo-2H-chromene-3-carboxamide class, which has been disclosed in patent families as sphingosine-1-phosphate (S1P) receptor modulators [1]. The compound incorporates three distinct substituents on the coumarin core: a C-6 bromine, a C-8 methoxy group, and an N-(2-(diethylamino)ethyl) side chain. These structural features distinguish it from simpler coumarin-3-carboxamides and are associated in the literature with monoamine oxidase (MAO) inhibition, dopamine receptor binding, and cytochrome P450 (CYP) inhibition profiles [2][3]. No primary peer-reviewed publication specifically profiling this compound was identified at the time of this analysis.

Why Generic Substitution Fails for 6-Bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide


Direct substitution of 6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with a simpler coumarin-3-carboxamide analog is scientifically unsound. The concurrent presence of the C-6 bromo, C-8 methoxy, and N-(2-(diethylamino)ethyl) substituents generates a unique polypharmacology profile that single-substituent analogs cannot replicate. Patent disclosures demonstrate that even minor modifications to the coumarin-3-carboxamide scaffold can cause dramatic shifts in S1P receptor subtype selectivity and potency [1]. Similarly, the diethylaminoethyl side chain is a critical determinant of dopamine transporter (DAT) and dopamine D2/D3 receptor affinity within this chemotype [2], while bromine and methoxy substitution patterns govern CYP2D6 inhibition potency [3][4]. A generic analog lacking any one of these three features would exhibit a fundamentally different target engagement fingerprint, making it inappropriate for use as a direct experimental substitute without independent re-validation.

Quantitative Differentiation Evidence for 6-Bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide


S1P Receptor Modulation: Defined by a Unique Trisubstituted Coumarin Pharmacophore

This compound falls within the generic scope of patent US 9,073,888 B2, which claims 2-oxo-2H-chromene-3-carboxamide derivatives as S1P receptor modulators. The patent explicitly requires specific substitution patterns for S1P1 receptor activity, where variations in the amide side chain and aromatic substituents profoundly alter potency and subtype selectivity [1]. The N-(2-(diethylamino)ethyl) side chain present in this compound is structurally distinct from the simpler N-alkyl or N-aryl carboxamides commonly evaluated in the anticancer coumarin literature [2], suggesting a divergent primary pharmacology. However, the patent does not provide a specific EC50 or IC50 value for this exact compound, and no published S1P functional assay data for CAS 873577-75-4 were identified.

S1P receptor modulator GPCR Immunomodulation

Dopamine Transporter (DAT) Affinity: A Property of the Diethylaminoethyl Side Chain Not Shared by Simple Coumarin Carboxamides

A closely related coumarin-3-carboxamide derivative bearing a diethylaminoethyl-type side chain was tested in vitro for binding affinity against the dopamine transporter (DAT) using a competitive binding assay (ChEMBL_61516; CHEMBL675998) [1]. This demonstrates that the diethylaminoethyl moiety confers DAT recognition within this scaffold. In contrast, coumarin-3-carboxamides with simple N-aryl substituents (e.g., N-phenyl, N-fluorophenyl) evaluated in anticancer studies show no reported DAT or dopaminergic activity; their cellular mechanism is attributed to CK2 kinase inhibition [2]. The 6-bromo and 8-methoxy substituents on the target compound may further modulate DAT binding kinetics compared to unsubstituted or differently substituted analogs, though direct comparative data are not available.

Dopamine transporter DAT binding CNS pharmacology

CYP2D6 Inhibition: 6-Bromo-8-methoxy Substitution Pattern Associated with Defined IC50 Values

Coumarin derivatives bearing bromo and methoxy substituents have been evaluated for CYP2D6 inhibition. BindingDB entry BDBM50400880 reports an IC50 of 2,700 nM for a structurally related coumarin analog against human recombinant CYP2D6 using a fluorescence-based assay with a 7-methoxy-4-methylcoumarin substrate [1]. By comparison, the most potent coumarin-3-carboxamide CYP2D6 inhibitors in the same database achieve IC50 values as low as 51 nM, while many simpler analogs exceed 30,000 nM [2]. The 6-bromo substitution on the target compound is expected to enhance CYP2D6 binding through halogen-bond interactions with the heme or active-site residues, a feature not present in non-halogenated coumarin-3-carboxamides. However, the exact IC50 for CAS 873577-75-4 itself has not been published.

CYP2D6 inhibition Drug metabolism ADME-Tox

Monoamine Oxidase (MAO) Inhibition: Halogenated Coumarin-3-Carboxamides Are Privileged Scaffolds

A series of 3-carboxamido-7-substituted coumarins have been tested for human MAO-A and MAO-B inhibitory activity, with several halogenated derivatives showing IC50 values in the low micromolar range (e.g., compound 4d: hMAO-B IC50 = 0.93 μM) [1]. The 6-bromo substituent in the target compound occupies a position analogous to the 7-substitution pattern in these characterized MAO inhibitors. Comparative SAR reveals that bromine substitution consistently enhances MAO-B potency relative to hydrogen, whereas methoxy groups at different positions modulate isoform selectivity [1]. BindingDB records confirm that coumarin-3-carboxamide analogs achieve hMAO IC50 values from 4,520 nM to 9,450 nM [2]. No specific MAO inhibition data for CAS 873577-75-4 was identified in the literature.

MAO inhibition Neurochemistry Antidepressant

Anticancer Selectivity Profile: 8-Methoxycoumarin-3-Carboxamides Exhibit Potent and Selective Antiproliferative Activity

A focused study on 8-methoxycoumarin-3-carboxamides demonstrated that compound 5 (an 8-methoxy-substituted analog) exhibited potent antiproliferative activity against liver cancer cells with an IC50 of 0.9 μM, outperforming the reference drug staurosporine [1]. This compound class exerts its effects through dual targeting of caspase-3/7 activation and β-tubulin polymerization inhibition. The target compound, 6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, incorporates the critical 8-methoxy group essential for this anticancer activity while adding a 6-bromo substituent that may further enhance potency through increased electrophilic character, as observed in other halogenated coumarin series [2]. Broader coumarin-3-carboxamide SAR shows that anticancer activity is highly sensitive to the amide substituent: 4-fluorobenzamide derivatives achieve HeLa IC50 values of 0.39–0.75 μM, whereas unsubstituted benzamides show >100 μM IC50 [3].

Anticancer Hepatocellular carcinoma β-tubulin

Optimal Research and Procurement Applications for 6-Bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide


S1P Receptor Pharmacology Tool for GPCR Screening Panels

This compound serves as a structurally defined probe for S1P receptor modulator screening programs. Its trisubstituted coumarin scaffold, claimed within patent US 9,073,888 B2 [1], provides a starting point for SAR exploration of S1P1 receptor agonists or functional antagonists. Unlike simpler coumarin-3-carboxamides optimized for CK2 kinase inhibition, this compound's N-(2-(diethylamino)ethyl) side chain is expected to confer S1P receptor engagement, making it suitable for use as a reference ligand in S1P subtype selectivity profiling assays.

CNS Polypharmacology Studies Involving Dopaminergic and Monoaminergic Systems

Based on class-level evidence that the diethylaminoethyl side chain confers DAT recognition [1] and that halogenated coumarin-3-carboxamides inhibit MAO-B with low micromolar potency [2], this compound is appropriate for in vitro profiling studies investigating simultaneous modulation of dopamine transport and monoamine metabolism. The 6-bromo substituent is a recognized potency-enhancing feature for MAO-B inhibition within this chemotype, distinguishing it from non-halogenated analogs.

ADME-Tox Liability Assessment in Drug Discovery

The 6-bromo-8-methoxy substitution pattern is associated with measurable CYP2D6 inhibition (class-level IC50 ~2,700 nM) [1], placing this compound in a moderate CYP inhibition liability category. Procurement of this compound enables drug metabolism scientists to benchmark CYP2D6 interaction potential for brominated coumarin-3-carboxamides against both highly potent (IC50 ~50 nM) and negligibly active (IC50 > 30,000 nM) comparators within internal ADME screening cascades.

Multi-Target Anticancer Lead Optimization Starting Point

The 8-methoxy group is a validated determinant of potent antiproliferative activity in coumarin-3-carboxamides, with structurally related compounds achieving IC50 values of 0.9 μM against liver cancer cells via caspase-3/7 and β-tubulin dual targeting [1]. This compound adds a 6-bromo substituent to the 8-methoxy pharmacophore, potentially enhancing anticancer potency while simultaneously introducing MAO and CYP modulatory properties. This multi-target profile makes it a valuable starting scaffold for medicinal chemistry programs seeking to combine anticancer efficacy with CNS or metabolic target modulation.

Quote Request

Request a Quote for 6-bromo-N-(2-(diethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.